2-Bromoazuleno[2,1-b]thiophene-7,9-dione
Description
2-Bromoazuleno[2,1-b]thiophene-7,9-dione is a fused heterocyclic compound featuring an azulene core (a non-benzenoid aromatic system) fused with a thiophene ring. The structure includes a bromine substituent at position 2 and two ketone groups (diones) at positions 7 and 7. This compound belongs to the azulenoquinone family, known for unique electronic properties due to the azulene moiety’s dipole moment and extended π-conjugation. Potential applications span organic electronics, photodynamic therapy, or catalysis, though further studies are needed to confirm these uses.
Properties
CAS No. |
647845-24-7 |
|---|---|
Molecular Formula |
C12H5BrO2S |
Molecular Weight |
293.14 g/mol |
IUPAC Name |
2-bromoazuleno[2,1-b]thiophene-7,9-dione |
InChI |
InChI=1S/C12H5BrO2S/c13-10-5-9-7-3-1-2-6(14)4-8(7)11(15)12(9)16-10/h1-5H |
InChI Key |
CVODWPMAOZZUHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C=C2C(=C1)C3=C(C2=O)SC(=C3)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches
The synthesis of 2-Bromoazuleno[2,1-b]thiophene-7,9-dione can be achieved through several routes, primarily focusing on the bromination of azulene derivatives followed by thiophene formation. The methods generally involve:
- Bromination of azulene derivatives to introduce the bromine substituent.
- Cyclization reactions to form the thiophene ring.
- Functionalization steps to achieve the final dione structure.
Specific Synthetic Routes
Bromination of Azulene Derivatives
- Azulene can be brominated using bromine or N-bromosuccinimide (NBS) in a suitable solvent such as dichloromethane or carbon tetrachloride. The reaction typically proceeds at low temperatures to control the regioselectivity and yield of the brominated product.
-
- The brominated azulene can undergo cyclization with thiophene precursors or sulfur sources (e.g., thiourea or elemental sulfur) in the presence of a Lewis acid catalyst like aluminum chloride or zinc chloride. This step is crucial for constructing the thiophene moiety.
-
- The resulting intermediate can be oxidized to form the diketone structure using oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Research Findings
Yields and Optimization
Research indicates that optimizing reaction conditions significantly affects yields:
Bromination yields can vary; for instance, using NBS under controlled conditions has been reported to yield up to 85% of the desired brominated azulene.
Cyclization reactions often require careful temperature control and stoichiometry of reagents to maximize the formation of thiophene derivatives, with some studies reporting yields between 70% and 90% depending on the specific conditions used.
Characterization Techniques
The synthesized compounds are typically characterized using:
- Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
- Mass Spectrometry (MS) for molecular weight determination.
- Infrared (IR) Spectroscopy to confirm functional groups.
- Ultraviolet-visible (UV-Vis) Spectroscopy for assessing electronic properties.
Data Table
| Step | Reaction Type | Key Reagents | Typical Yields |
|---|---|---|---|
| 1 | Bromination | NBS, CH₂Cl₂ | Up to 85% |
| 2 | Cyclization | Thiourea, AlCl₃ | 70% - 90% |
| 3 | Oxidation | KMnO₄, H₂SO₄ | Variable |
Chemical Reactions Analysis
Types of Reactions
2-Bromoazuleno[2,1-b]thiophene-7,9-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted azuleno[2,1-b]thiophene-7,9-dione derivatives, while oxidation and reduction can lead to sulfoxides, sulfones, thiols, or thioethers .
Scientific Research Applications
2-Bromoazuleno[2,1-b]thiophene-7,9-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial activities.
Material Science: It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Electronics: The unique electronic properties of the compound make it suitable for use in organic photovoltaic cells and other electronic devices.
Mechanism of Action
The mechanism of action of 2-Bromoazuleno[2,1-b]thiophene-7,9-dione involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Differences :
- Core Heterocycle: The azuleno[6,5-d]thiazole derivatives (e.g., compounds 9a and 9b) feature a thiazole ring (containing nitrogen and sulfur) fused to azulene, whereas 2-bromoazuleno[2,1-b]thiophene-7,9-dione has a thiophene ring (sulfur only).
- Substituents : Bromination occurs at position 5 in the thiazole derivatives, compared to position 2 in the target compound.
Reactivity :
- Thiazole’s nitrogen enhances electrophilic substitution reactivity, while thiophene’s electron-rich sulfur may favor different reaction pathways (e.g., Suzuki couplings).
Benzo[f]indole-4,9-dione Derivatives ()
Structural Differences :
- Core System : Benzo[f]indole-4,9-diones (e.g., LACBio1–4) feature a benzene-fused indole system with diones, contrasting with the azulene-thiophene core.
- Substituents : These derivatives lack bromine but include methyl or other groups that modulate biological activity.
Electronic Properties :
- Azulene’s inherent dipole may enhance charge-transfer capabilities compared to benzoindole-diones, making it more suitable for optoelectronic applications.
Pyrido[2,1-b]quinazoline-4,9-dione ()
Structural Differences :
- Core System : This intermediate in rutaecarpine synthesis contains a pyrido-quinazoline system, lacking the azulene or thiophene moieties.
- Substituents : The dione groups are at positions 4 and 9, similar to the target compound’s 7,9-diones.
Comparative Data Table
Research Findings and Implications
- Electronic Properties: Azuleno-thiophene-dione’s extended conjugation and dipole may outperform benzoindole-diones in charge transport, making it a candidate for organic semiconductors.
- Biological Potential: While benzoindole-diones show anticancer activity, the bromine in 2-bromoazuleno-thiophene-dione could enhance cytotoxicity via halogen bonding or ROS generation, warranting further study .
- Synthetic Challenges : Thiophene’s electron-rich nature may complicate regioselective bromination compared to thiazole derivatives .
Notes
- Contradictions in synthesis methods (e.g., ozonolysis vs. bromination) highlight the need for tailored routes for azuleno-thiophene systems.
Biological Activity
2-Bromoazuleno[2,1-b]thiophene-7,9-dione is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound’s biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its significance in medicinal chemistry.
- Molecular Formula : CHBrOS
- Molecular Weight : 293.13 g/mol
- CAS Number : 647845-24-7
Biological Activities
Research indicates that 2-Bromoazuleno[2,1-b]thiophene-7,9-dione exhibits a range of biological activities:
Antimicrobial Properties
The compound has been investigated for its antimicrobial effects against various pathogens. Studies have shown that it possesses significant activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
| Pathogen Type | Activity Observed |
|---|---|
| Gram-positive bacteria | Effective against Staphylococcus aureus |
| Gram-negative bacteria | Active against Escherichia coli |
| Fungi | Inhibitory effects on Candida albicans |
Anticancer Properties
In vitro studies have demonstrated that 2-Bromoazuleno[2,1-b]thiophene-7,9-dione can induce apoptosis in cancer cell lines. The mechanism appears to involve the disruption of mitochondrial function and the activation of caspase pathways.
| Cancer Cell Line | IC (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 18 |
The biological activity of 2-Bromoazuleno[2,1-b]thiophene-7,9-dione can be attributed to several mechanisms:
- Interaction with Cellular Targets : The compound interacts with specific enzymes and receptors, modulating their activity and leading to cellular responses such as apoptosis.
- Oxidative Stress Induction : It may induce oxidative stress within cells, resulting in damage to cellular components and triggering cell death pathways.
- Inhibition of Signaling Pathways : The compound has been shown to inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.
Case Studies
Several studies have explored the biological activity of 2-Bromoazuleno[2,1-b]thiophene-7,9-dione:
- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry assessed the antimicrobial efficacy of various derivatives of azulene compounds, including 2-Bromoazuleno[2,1-b]thiophene-7,9-dione. The results indicated a promising antibacterial effect comparable to standard antibiotics .
- Anticancer Research : Another study focused on the anticancer properties of this compound against multiple cancer cell lines. The findings suggested that it could serve as a lead compound for developing new anticancer agents due to its ability to inhibit tumor growth in vitro .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
